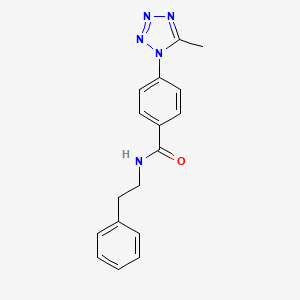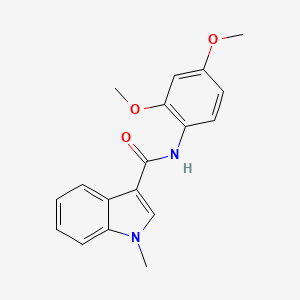
4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Benzamide Group: The tetrazole derivative is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the Phenylethyl Group: Finally, the phenylethyl group is introduced through a nucleophilic substitution reaction using 2-phenylethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions may target the benzamide group, converting it to an amine.
Substitution: The phenylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidation of the methyl group may yield a carboxylic acid derivative.
Reduction: Reduction of the benzamide group may produce a primary amine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: Tetrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Some tetrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Protein Binding: They can also be used to study protein-ligand interactions.
Medicine
Drug Development: Tetrazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry
Agriculture: These compounds can be used in the development of agrochemicals such as herbicides and fungicides.
Pharmaceuticals: They are also used in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl and phenylethyl groups.
4-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of the benzamide group.
N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure but without the methyl group on the tetrazole ring.
Uniqueness
4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide is unique due to the presence of both the methyl group on the tetrazole ring and the phenylethyl group attached to the benzamide. These structural features may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
特性
分子式 |
C17H17N5O |
|---|---|
分子量 |
307.35 g/mol |
IUPAC名 |
4-(5-methyltetrazol-1-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-13-19-20-21-22(13)16-9-7-15(8-10-16)17(23)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,23) |
InChIキー |
WMPQPWVRAQMNRF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(2-methylpropyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12177627.png)
![4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12177631.png)
![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12177635.png)
![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B12177642.png)
![(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12177665.png)
![1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12177666.png)

![Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B12177675.png)

![4-[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B12177681.png)


![1-(furan-2-ylmethyl)-5-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B12177703.png)

